molecular formula C13H18N2O2 B576794 3-Amino-1-benzylpiperidine-3-carboxylic acid CAS No. 13725-02-5

3-Amino-1-benzylpiperidine-3-carboxylic acid

Cat. No. B576794
CAS RN: 13725-02-5
M. Wt: 234.299
InChI Key: SIHICTGIUNQECV-UHFFFAOYSA-N
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Description

3-Amino-1-benzylpiperidine-3-carboxylic acid is a compound with the molecular formula C13H18N2O2 . It is used in research and not intended for human or veterinary use .


Synthesis Analysis

While specific synthesis methods for 3-Amino-1-benzylpiperidine-3-carboxylic acid were not found, there are general methods for synthesizing piperidine derivatives. For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-benzylpiperidine-3-carboxylic acid consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains an amino group (-NH2) and a carboxylic acid group (-COOH).


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.29 . It should be stored sealed in a dry environment at 2-8°C . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Material Science and Biochemistry

3-Amino-1-benzylpiperidine-3-carboxylic acid derivatives like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) have been utilized as probes in material science and biochemistry. TOAC is known for its role as a β-turn and 310/α-helix inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher, offering tools for probing molecular structure and dynamics (Toniolo et al., 1998).

Peptide Synthesis

The incorporation of TOAC into peptides using Fmoc chemistry and solid-phase synthesis has been demonstrated. This methodology provides a pathway for inserting this amino acid into internal positions of peptide sequences, highlighting its utility in the synthesis of structured peptides and proteins (Martin et al., 2001).

Medicinal Chemistry

Unusual amino acids, including derivatives of 3-Amino-1-benzylpiperidine-3-carboxylic acid, serve as fundamental building blocks in medicinal chemistry. Their unique three-dimensional structures and high degree of functionality make them invaluable for synthesizing complex molecules and developing peptidomimetic drugs (Blaskovich, 2016).

Synthesis of Spin Labeled β-Amino Acid

Fmoc-POAC, a derivative of 3-Amino-1-benzylpiperidine-3-carboxylic acid, has been introduced as a novel protected spin-labeled β-amino acid. This development addresses the difficulty in coupling subsequent amino acids during peptide chain elongation encountered with TOAC, presenting new possibilities for chemical and biological applications in structural investigations (Tominaga et al., 2001).

Antagonist Synthesis

Compounds sharing the moiety with common SP antagonists were synthesized using derivatives of 3-Amino-1-benzylpiperidine-3-carboxylic acid. These compounds were expected to exhibit similar activities due to the presence of this structural element (Burdzhiev & Stanoeva, 2010).

Future Directions

The compound is available for purchase for research purposes . As a piperidine derivative, it may have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

3-amino-1-benzylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-13(12(16)17)7-4-8-15(10-13)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHICTGIUNQECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655066
Record name 3-Amino-1-benzylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-benzylpiperidine-3-carboxylic acid

CAS RN

13725-02-5
Record name 3-Amino-1-benzylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13725-02-5
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